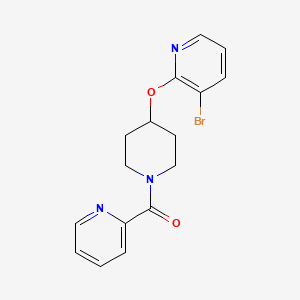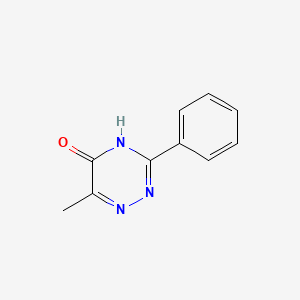
4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one is a complex organic compound. It features a cyclopropylpyrimidinyl group linked to a methylpiperidinyl structure through an oxymethyl bridge, which is further connected to a methylpyridinone core. This compound's unique structure allows it to exhibit diverse biological and chemical properties, making it a point of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one typically involves multiple steps, starting with the formation of the pyrimidin-4-yl structure.
Step 1: Cyclopropylamine undergoes nucleophilic substitution with a suitable pyrimidine precursor, forming 6-cyclopropylpyrimidin-4-yl.
Step 2: This intermediate is then reacted with a methylating agent, such as methyl iodide, to introduce the oxymethyl group.
Step 3: The resultant intermediate is coupled with 4-(((piperidin-1-yl)methyl)pyridin-2(1H)-one) under appropriate conditions, typically in the presence of a base like potassium carbonate, to form the final compound.
Industrial Production Methods
Industrial-scale production usually follows a similar synthetic route but optimizes conditions to improve yield and purity. The use of continuous flow reactors, advanced catalysis, and automated purification processes are often employed to meet these goals.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding N-oxides or ketones at susceptible sites.
Reduction: Reduction reactions can target the pyrimidine or piperidine rings, leading to more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify various positions on the pyrimidine and piperidinyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substituents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide)
Major Products
These reactions lead to derivatives with varied functional groups, which can significantly alter the compound's chemical and biological properties.
科学研究应用
4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one has been explored for its potential in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential to modulate biological pathways, often through interactions with specific enzymes or receptors.
Medicine: Studied for therapeutic potentials, including antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in specific chemical reactions.
作用机制
Molecular Targets and Pathways
This compound often exerts its effects by interacting with enzyme active sites or receptor binding pockets. The oxymethyl and cyclopropyl groups play crucial roles in binding affinity and specificity, influencing downstream biological pathways.
相似化合物的比较
Similar Compounds
4-((4-(2-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one): : Differing by a chlorine atom, this compound shows varied reactivity and biological activity.
4-((4-(2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one): : Substitution with an ethoxy group alters its solubility and interaction with biological targets.
4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one stands out due to its specific cyclopropyl group, which imparts unique steric and electronic properties influencing its chemical behavior and biological interactions.
Hope this comprehensive article helps! Feel free to ask any more detailed questions or dive deeper into any section.
属性
IUPAC Name |
4-[[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-23-7-4-16(10-20(23)25)12-24-8-5-15(6-9-24)13-26-19-11-18(17-2-3-17)21-14-22-19/h4,7,10-11,14-15,17H,2-3,5-6,8-9,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHWRLBEOKQORY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
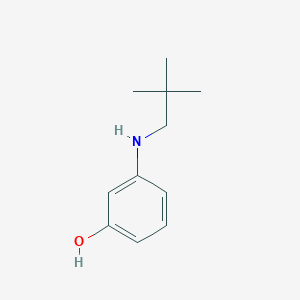
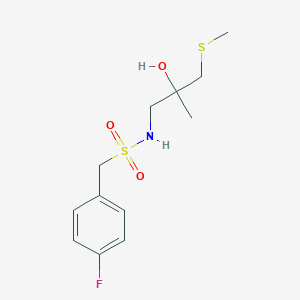
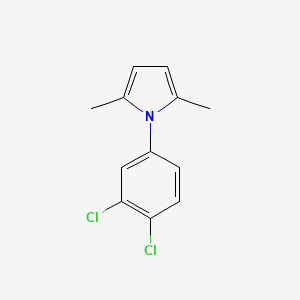
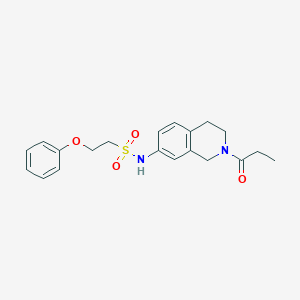
![3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2394662.png)
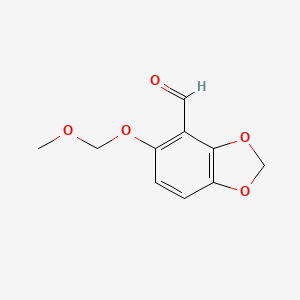
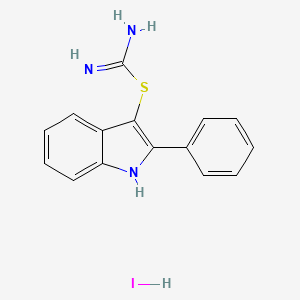
![Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2394668.png)
![3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2394669.png)
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide](/img/structure/B2394670.png)
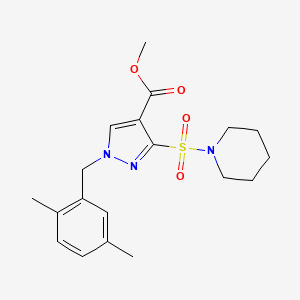
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide](/img/structure/B2394673.png)
